(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide
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Overview
Description
(1Z)-N’-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide is an organic compound with a complex structure that includes a methoxyphenyl group, a phenylprop-2-enimidamide group, and a Z-configuration double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxybenzylamine with cinnamaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imidamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond and other reducible groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce saturated hydrocarbons or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-N’-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, (1Z)-N’-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide could be explored as a lead compound for drug development. Its structural features may be optimized to enhance its efficacy and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (1Z)-N’-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-2-Hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one
- 2-Methoxyphenyl isocyanate
- 4-bromo-2-[(1Z)-({2-[(4-methoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-propoxybenzoate
Uniqueness
Compared to similar compounds, (1Z)-N’-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide stands out due to its specific structural features, such as the Z-configuration double bond and the presence of both methoxyphenyl and phenylprop-2-enimidamide groups
Properties
CAS No. |
381690-01-3 |
---|---|
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-3-phenylprop-2-enimidamide |
InChI |
InChI=1S/C17H18N2O/c1-20-16-10-6-5-9-15(16)13-19-17(18)12-11-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H2,18,19) |
InChI Key |
YYJKWRHOJBQQMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN=C(C=CC2=CC=CC=C2)N |
Origin of Product |
United States |
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